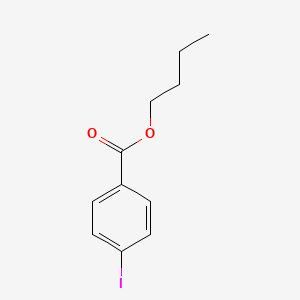Butyl 4-iodobenzoate
CAS No.:
Cat. No.: VC14090494
Molecular Formula: C11H13IO2
Molecular Weight: 304.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13IO2 |
|---|---|
| Molecular Weight | 304.12 g/mol |
| IUPAC Name | butyl 4-iodobenzoate |
| Standard InChI | InChI=1S/C11H13IO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
| Standard InChI Key | RKWIFNGCDQGWPS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)I |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Attributes
Butyl 4-iodobenzoate belongs to the class of iodinated benzoic acid esters. Its IUPAC name, tert-butyl 4-iodobenzoate, reflects the tert-butyl ester group and the iodine substituent on the benzene ring. The compound’s structure (Fig. 1) was confirmed via ¹H NMR spectroscopy, which revealed distinct peaks at 1.58 ppm (9H, tert-butyl) and 7.70–7.84 ppm (4H, aromatic protons) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₃IO₂ | |
| Molecular weight | 304.12 g/mol | |
| CAS number | 120363-13-5 | |
| NMR (CDCl₃) | δ 1.58 (s), 7.70–7.84 (m) |
Synthesis and Manufacturing
Conventional Synthesis Route
The most reported synthesis involves a two-step reaction starting with 4-iodobenzoic acid. In the first step, 4-iodobenzoic acid (25.0 g, 100.8 mmol) reacts with excess thionyl chloride (21.4 mL, 302.4 mmol) in an ethyl acetate/toluene mixture under reflux to form 4-iodobenzoyl chloride . This intermediate is then treated with potassium tert-butoxide (12.5 g, 111.6 mmol) in tetrahydrofuran (THF), yielding tert-butyl 4-iodobenzoate as a pale yellow oil with a 64.1% yield .
Critical Reaction Parameters
-
Temperature: Reflux conditions (~110°C) for acyl chloride formation.
-
Solvent: THF for the esterification step.
-
Workup: Extraction with diethyl ether and purification via silica gel chromatography (hexane/diethyl ether = 20:1) .
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.58 (s, 9H, tert-butyl), 7.70 (d, J = 8.4 Hz, 2H, aromatic), 7.84 (d, J = 8.4 Hz, 2H, aromatic) .
-
IR: Expected C=O stretch at ~1720 cm⁻¹ (ester) and C-I stretch near 500 cm⁻¹ (aromatic iodide).
Chemical Reactivity and Applications
Role in Polymer Chemistry
Butyl 4-iodobenzoate acts as a precursor for nitroxide-mediated polymerization (NMP) initiators. In a seminal study, it was converted to tert-butyl 4-(11-(tert-butyl)-9,9,13-trimethyl-3,8-dioxo-2,10-dioxa-4,7,11-triazatetradecan-12-yl)benzoate (Fmoc-NH-TIPNO-COOtBu), a nitroxide regulator enabling the synthesis of peptide-vinyl polymer hybrids . These hybrids exhibit stimuli-responsive behavior, valuable in drug delivery systems.
Cross-Coupling Reactions
The iodine substituent facilitates Ullmann and Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with arylboronic acids can yield biaryl esters, intermediates in liquid crystal or pharmaceutical synthesis .
| Parameter | Specification | Source |
|---|---|---|
| GHS classification | Acute toxicity (oral) | |
| Signal word | Warning | |
| Recommended PPE | Gloves, goggles |
Comparative Analysis with Halogenated Analogs
Bromine vs. Iodine Substituents
Butyl 4-bromobenzoate (CAS: N/A), a brominated analog, shares similar reactivity but differs in bond strength (C-Br: 276 kJ/mol vs. C-I: 238 kJ/mol) . This lower bond dissociation energy makes the iodide more reactive in aryl coupling reactions, albeit at a higher cost.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume